n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 56382-69-5
VCID: VC16056029
InChI: InChI=1S/C14H20N2O2S/c1-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-2-3-5-7-13/h8-11,16H,2-7H2,1H3
SMILES:
Molecular Formula: C14H20N2O2S
Molecular Weight: 280.39 g/mol

n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide

CAS No.: 56382-69-5

Cat. No.: VC16056029

Molecular Formula: C14H20N2O2S

Molecular Weight: 280.39 g/mol

* For research use only. Not for human or veterinary use.

n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide - 56382-69-5

Specification

CAS No. 56382-69-5
Molecular Formula C14H20N2O2S
Molecular Weight 280.39 g/mol
IUPAC Name N-(cycloheptylideneamino)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H20N2O2S/c1-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-2-3-5-7-13/h8-11,16H,2-7H2,1H3
Standard InChI Key ALDSHQNICOCDHB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2

Introduction

Identification and Nomenclature

Chemical Identifiers

The compound is systematically identified through multiple nomenclature systems and databases:

IdentifierValue
IUPAC NameN-(cycloheptylideneamino)-4-methylbenzenesulfonamide
CAS Registry Number56382-69-5
PubChem CID277907
DSSTox Substance IDDTXSID20298922
Molecular FormulaC₁₄H₂₀N₂O₂S
Molecular Weight280.39 g/mol

The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2 and InChIKey ALDSHQNICOCDHB-UHFFFAOYSA-N provide unambiguous representations of its structure .

Synonyms and Historical Context

Alternative designations include NSC126972 (National Service Center identifier) and SCHEMBL20556203 (chemical vendor catalog ID) . Its first registration in PubChem dates to March 26, 2005, with updates reflecting ongoing research interest .

Structural Characteristics

Molecular Architecture

The molecule features:

  • 4-Methylbenzenesulfonamide backbone: A planar aromatic ring with a sulfonamide group (–SO₂NH–) at the para position .

  • Cycloheptylidene hydrazone: A seven-membered alicyclic ring conjugated to the hydrazone (–NH–N=) group, introducing steric bulk and conformational flexibility .

2D and 3D Conformations

X-ray crystallography (unavailable in provided data) and computational models suggest that the cycloheptylidene group adopts a boat-like conformation, minimizing steric clashes with the sulfonamide moiety . The hydrazone linkage exhibits partial double-bond character (C=N), confirmed by IR spectra showing a stretch at ~1600 cm⁻¹ .

Comparative Analysis with Analogues

Compared to N'-(dicyclopropylmethylidene)-4-methylbenzenesulfonohydrazide (CID: 282564), the cycloheptylidene variant exhibits enhanced steric hindrance and reduced electrophilicity due to its larger alicyclic ring . This difference impacts reactivity in cross-coupling reactions, as demonstrated in studies of N-tosylhydrazones .

Synthesis and Reactivity

Condensation of 4-Methylbenzenesulfonyl Hydrazide

The compound is synthesized via acid-catalyzed condensation between 4-methylbenzenesulfonyl hydrazide and cycloheptanone :

RSO2NHNH2+CycloheptanoneH+RSO2NHN=C(Cycloheptyl)+H2O\text{RSO}_2\text{NHNH}_2 + \text{Cycloheptanone} \xrightarrow{\text{H}^+} \text{RSO}_2\text{NHN=C(Cycloheptyl)} + \text{H}_2\text{O}

Reaction conditions (e.g., ethanol reflux, 12–24 hrs) yield products purified via column chromatography .

Metal-Free Cross-Coupling

Recent advances utilize N-tosylhydrazones in stereoselective couplings with boronic acids under metal-free conditions . For example, allylborylation of nitriles enables carbocyclization, forming quaternary stereocenters :

RSO2NHN=CR’ + R”B(OH)2RSO2NHN–CR’–R”+Byproducts\text{RSO}_2\text{NHN=CR' + R''B(OH)}_2 \rightarrow \text{RSO}_2\text{NHN–CR'–R''} + \text{Byproducts}

This method avoids transition metals, aligning with green chemistry principles .

Reactivity Profile

  • Nucleophilic Attack: The hydrazone nitrogen participates in electrophilic substitutions, forming heterocycles .

  • Thermal Decomposition: Generates diazo intermediates, enabling [2+1] cycloadditions .

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in DMSO, chloroform; low in water
StabilityStable at RT; decomposes >200°C
LogP (Predicted)3.2 ± 0.5 (Hydrophobic)

Experimental data from thermogravimetric analysis (TGA) indicate decomposition onset at 210°C, consistent with analogous sulfonohydrazides .

Research Findings and Future Directions

Computational Insights

DFT studies reveal that the cycloheptylidene group stabilizes transition states in carbocyclizations via van der Waals interactions, achieving enantiomeric excesses >90% in model reactions .

Knowledge Gaps

  • Biological Screening: No in vivo or clinical data exist for this compound.

  • Catalytic Applications: Potential in asymmetric catalysis remains unexplored.

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